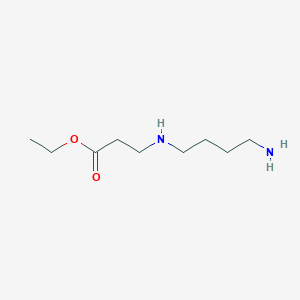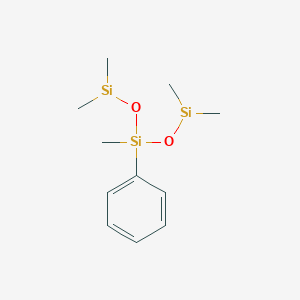
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane
Vue d'ensemble
Description
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane is an organosilicon compound with the molecular formula C11H22O2Si3. It is a colorless, clear liquid known for its unique chemical properties and applications in various fields. The compound has a molecular weight of 270.55 g/mol, a boiling point of 209.4°C, and a flash point of 80.4°C .
Applications De Recherche Scientifique
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane has a wide range of scientific research applications, including:
Chemistry: It is used as a crosslinker for liquid silicone rubber, phenyl silicone rubber, and phenyl resin.
Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in various biochemical assays.
Medicine: It is used in the development of pharmaceutical compounds and as a component in drug delivery systems.
Industry: The compound is used in the production of high-performance materials, coatings, and adhesives.
Safety and Hazards
When handling 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane, it is recommended to avoid breathing mist, gas or vapours. Contact with skin and eyes should be avoided. Use of personal protective equipment and chemical impermeable gloves is advised. Ensure adequate ventilation and remove all sources of ignition. Personnel should be evacuated to safe areas and people should be kept away from and upwind of spill/leak .
Mécanisme D'action
Target of Action
This compound is a type of organosilicon compound, which are known for their wide range of applications, including as crosslinkers for liquid silicone rubber, phenyl silicone rubber, and phenyl resin .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane. For instance, temperature and pressure can affect the compound’s physical properties such as density, viscosity, and vapor pressure , which in turn can influence its interaction with targets and its stability.
Méthodes De Préparation
The synthesis of 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane typically involves the reaction of benzyl bromide with tribenzylchlorosilane under specific conditions. This reaction yields the desired product along with other by-products that are separated through purification processes . Industrial production methods often involve the use of specialized equipment to ensure high purity and yield of the compound .
Analyse Des Réactions Chimiques
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of silanol derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of silane derivatives.
Common reagents and conditions used in these reactions include organic solvents like toluene or hexane, and catalysts such as platinum or palladium. The major products formed from these reactions depend on the specific reagents and conditions used.
Comparaison Avec Des Composés Similaires
1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane can be compared with other similar compounds such as:
- 3-(Dimethylsilyloxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane
- 1,1,5,5-Tetramethyl-3,3-diphenyltrisiloxane
These compounds share similar structural features but differ in their specific chemical properties and applications. For example, 3-(Dimethylsilyloxy)-1,1,5,5-tetramethyl-3-phenyltrisiloxane has a different reactivity profile and is used in different industrial applications compared to this compound .
Propriétés
IUPAC Name |
bis(dimethylsilyloxy)-methyl-phenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2Si3/c1-14(2)12-16(5,13-15(3)4)11-9-7-6-8-10-11/h6-10,14-15H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTIKDTOMMNVHBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH](C)O[Si](C)(C1=CC=CC=C1)O[SiH](C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2Si3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
156235-95-9 | |
| Details | Compound: Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Record name | Poly[oxy(methylphenylsilylene)], α-(dimethylsilyl)-ω-[(dimethylsilyl)oxy]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=156235-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
270.55 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17962-34-4 | |
| Record name | 1,1,3,5,5-Pentamethyl-3-phenyltrisiloxane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17962-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key physical properties of 1,1,3,5,5-pentamethyl-3-phenyltrisiloxane investigated in these studies?
A1: The research papers specifically examine the density, viscosity, and vapor pressure of this compound [, ]. These properties are essential for understanding the compound's behavior under various conditions and its potential applications.
Q2: Why is understanding the vapor pressure of this compound important?
A2: Vapor pressure indicates a liquid's tendency to evaporate. Knowing the vapor pressure of this compound is crucial for several reasons [, ]:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





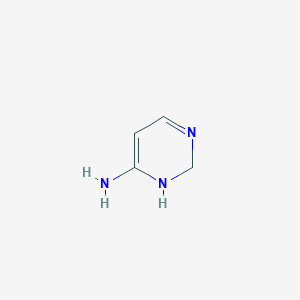
![1H-pyrrolo[3,2-b]pyridine-2-carbaldehyde](/img/structure/B95182.png)
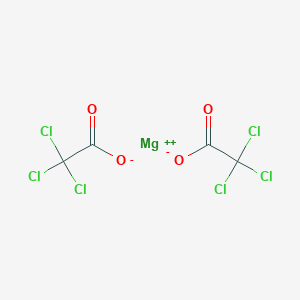
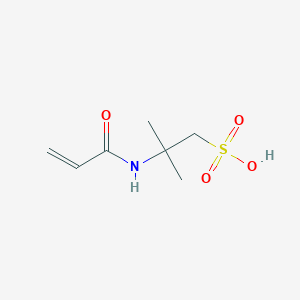
![8-Chloropyrazino[2,3-d]pyridazin-5-amine](/img/structure/B95187.png)
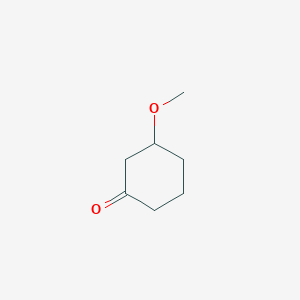

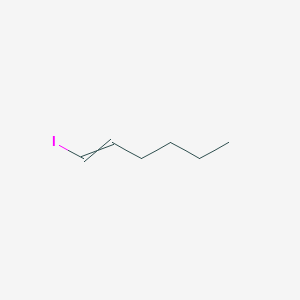
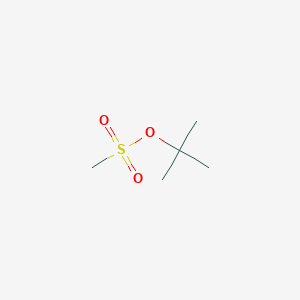
![2-Phenylfuro[3,2-b]pyridine](/img/structure/B95193.png)
